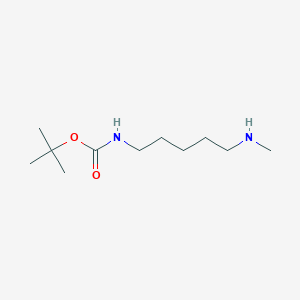

5-(Methylamino)-N-Boc-pentanamine

Description

5-(Methylamino)-N-Boc-pentanamine is a Boc (tert-butoxycarbonyl)-protected primary amine with a methylamino substituent on a five-carbon chain. The Boc group serves as a protective moiety for amines in synthetic organic chemistry, enhancing stability during reactions while allowing selective deprotection under acidic conditions.

Propriétés

IUPAC Name |

tert-butyl N-[5-(methylamino)pentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-6-8-12-4/h12H,5-9H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLZYLJFEUKOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311458-36-2 | |

| Record name | tert-butyl N-[5-(methylamino)pentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of Precursors: Formation of β-Keto Esters

The initial stage involves synthesizing β-keto esters from N-Boc protected piperidine acids. This is achieved through a Meldrum’s acid-mediated acylation process:

- Reaction conditions : N-Boc-piperidine acids are treated with Meldrum’s acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and catalysts like 4-dimethylaminopyridine (DMAP).

- Outcome : Formation of β-keto esters (2a–c ), which serve as key intermediates for subsequent transformations.

Conversion to Enamine Derivatives

The β-keto esters undergo methanolysis and are further reacted with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to generate β-enamino diketones :

- Reaction conditions : Heating with DMF·DMA facilitates enamine formation, which is crucial for regioselective cyclization.

- Significance : These intermediates (3a–c ) are pivotal for pyrazole ring construction.

Regioselective Cyclization to Pyrazoles

The core step involves cyclization of the enamine intermediates with hydrazines, particularly phenylhydrazine, to form pyrazole derivatives :

- Reaction mechanism : The enamine reacts with hydrazine derivatives, leading to the formation of pyrazole rings with regioselectivity influenced by solvent choice.

- Optimization findings :

- Protic solvents like ethanol favor high regioselectivity (~99.5%) and yields (~78%) for the desired pyrazole isomer.

- Aprotic solvents such as acetonitrile also produce good yields (~75%), but with slightly less regioselectivity.

- Nonpolar solvents like CCl₄ result in lower yields and regioselectivity.

The regioselectivity is controlled by the nucleophilic attack on the β-enamino diketone, favoring the formation of the 5-(methylamino) substituted pyrazole .

Introduction of the Methylamino Group

Post-cyclization, the pyrazole derivatives are functionalized to incorporate the methylamino group at the 5-position:

- Method : Nucleophilic substitution or alkylation strategies are employed, often involving methylating agents or direct amination, to introduce the methylamino substituent.

- Protection strategy : The Boc group is retained to protect the amino functionality during synthesis, which can be removed in later steps if necessary.

Final Deprotection and Functionalization

The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, completing the synthesis of 5-(Methylamino)-N-Boc-pentanamine .

Data Summary Table

| Step | Reagents | Conditions | Key Features | Yield / Regioselectivity |

|---|---|---|---|---|

| 1 | N-Boc piperidine acids + Meldrum’s acid | EDC·HCl, DMAP, room temp | Formation of β-keto esters | High yield (~80%) |

| 2 | β-Keto esters + DMF·DMA | Heating | Enamine formation | Quantitative conversion |

| 3 | Enamines + hydrazines | Ethanol, acetonitrile, CCl₄ | Regioselective pyrazole formation | Up to 78% yield, 99.5% regioselectivity in ethanol |

| 4 | Pyrazoles + methylating agents | Appropriate conditions | Introduction of methylamino group | Variable yields, optimized for selectivity |

| 5 | Deprotection | Acidic conditions | Final free amine | Complete synthesis |

Research Insights and Considerations

- Solvent choice significantly influences regioselectivity and yield during pyrazole formation.

- Reaction optimization involves balancing solvent polarity, reaction time, and temperature.

- Protection strategies with Boc groups are essential to prevent undesired side reactions during methylation and deprotection steps.

- Purification typically employs chromatography techniques to isolate the regioselectively formed product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Methylamino)-N-Boc-pentanamine can undergo various chemical reactions, including:

Oxidation: The methylamino group can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can deprotect the Boc group.

Major Products Formed

Oxidation: N-oxides of the methylamino group.

Reduction: Secondary amines.

Substitution: Free amine after Boc deprotection.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(Methylamino)-N-Boc-pentanamine serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties.

Synthesis of PROTACs

One of the notable applications of this compound is in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. The compound acts as a linker in these constructs, facilitating the conjugation of ligands that recruit E3 ligases for targeted protein degradation .

Table 1: Applications in PROTAC Development

| Application | Description |

|---|---|

| PROTAC Linker | Used to connect target ligands with E3 ligases |

| Drug Discovery | Aids in the development of novel therapeutic agents |

Biological Research

This compound has been utilized in various biological studies, particularly those focusing on enzyme inhibition and receptor modulation.

Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes such as apoptosis and autophagy. This makes it a potential candidate for developing treatments for diseases like cancer and metabolic disorders .

Table 2: Enzyme Targets and Inhibition

| Target Enzyme | Mechanism of Action |

|---|---|

| Protein Kinase | Inhibition leads to reduced cell proliferation |

| Metabolic Enzyme | Alters metabolic pathways affecting energy homeostasis |

Case Studies

Several case studies highlight the practical applications of this compound in research settings.

Case Study: PROTAC Development

A study demonstrated the successful use of this compound as a linker in the synthesis of a PROTAC targeting a specific oncogenic protein. The resulting compound showed enhanced degradation efficiency compared to traditional inhibitors, illustrating its potential in cancer therapy .

Case Study: Anti-infection Research

In another case, researchers utilized this compound to create derivatives aimed at combating antibiotic-resistant bacteria. The derivatives exhibited promising antibacterial activity, suggesting that modifications to the methylamino group can enhance efficacy against resistant strains .

Mécanisme D'action

The mechanism of action of 5-(Methylamino)-N-Boc-pentanamine involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound’s stability.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 5-(Methylamino)-N-Boc-pentanamine, based on the provided evidence:

Table 1: Key Properties of Comparable Compounds

Substituent Effects: Bromine vs. Boc Protection

- 5-Bromo-N-ethyl-1-pentanamine (): The bromine atom introduces electrophilic reactivity, making it a candidate for nucleophilic substitution reactions. The ethylamine group may enhance solubility in organic solvents compared to methylamino derivatives. Applications: Likely used in alkylation or cross-coupling reactions due to bromine’s role as a leaving group .

- This compound (Hypothetical): The Boc group stabilizes the amine against undesired reactions (e.g., oxidation) while enabling controlled deprotection. The methylamino substituent may increase steric hindrance, affecting reaction kinetics compared to ethyl or bromo analogs.

Functional Group Comparison: Amine vs. Carboxylic Acid

- 5-(Boc-N-Methyl-Amino)pentanoic Acid (): The carboxylic acid group allows conjugation to other molecules (e.g., peptides, esters), whereas the amine in this compound is suited for nucleophilic reactions. Molecular Weight: Higher (231.289 vs. hypothetical ~215 for the target compound) due to the carboxylic acid moiety. Applications: Patent literature cites its use in pharmaceutical intermediates (e.g., AstraZeneca’s WO2004/78753) .

Stability and Reactivity Trends

- Boc Protection: Both the target compound and 5-(Boc-N-Methyl-Amino)pentanoic acid benefit from Boc’s acid-labile protection, which prevents amine degradation during synthesis.

- Halogenated Analogs : Bromine in 5-Bromo-N-ethyl-1-pentanamine increases reactivity but reduces stability under basic or nucleophilic conditions compared to Boc-protected amines .

Research Implications and Limitations

- Gaps in Evidence: Direct data on this compound (e.g., melting point, solubility) are unavailable in the provided sources. Comparisons rely on structural analogs.

- Functional Group Impact: The Boc group and methylamino substituent likely confer distinct solubility and reactivity profiles compared to brominated or ethyl-substituted analogs.

Activité Biologique

5-(Methylamino)-N-Boc-pentanamine is an organic compound characterized by a pentanamine backbone with a methylamino group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention for its potential biological activities, particularly in biochemical reactions involving enzymes and proteins.

The synthesis of this compound typically involves the protection of the amine group followed by the introduction of the methylamino group. A common synthetic route is through nucleophilic substitution using N-Boc-pentanamine as the starting material, with bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Protection | Boc anhydride | Room temperature |

| 2 | Nucleophilic substitution | Methylamine, NaH or K2CO3 | DMF or THF, reflux |

| 3 | Deprotection | Acidic conditions (TFA or HCl) | Room temperature |

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of the methylamino group allows for significant hydrogen bonding and electrostatic interactions, which can influence binding affinity and specificity.

The mechanism of action involves the compound's ability to bind to specific molecular targets, thereby modulating biochemical pathways. The Boc group serves as a protective moiety during synthesis but can be removed under acidic conditions to yield the free amine, which may exhibit enhanced biological activity .

Research Findings

Recent studies have explored the potential therapeutic applications of this compound in various fields, including medicinal chemistry and neuropharmacology. Its structural analogs have been investigated for their effects on NMDA receptor modulation, which is crucial in neurological disorders such as Alzheimer's disease .

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Methylamino and Boc groups | Potential NMDA receptor modulation |

| N-Boc-pentanamine | Lacks methylamino group | Less reactive |

| 5-(Dimethylamino)-N-Boc-pentanamine | Additional methyl group | Altered steric/electronic properties |

Case Studies

- Neuropharmacological Studies : Research has indicated that compounds similar to this compound may act as non-competitive antagonists at NMDA receptors, influencing synaptic transmission and neuronal health .

- Therapeutic Potential : Investigations into the use of this compound in treating neurodegenerative diseases highlight its role in modulating glutamate signaling pathways, which are critical in conditions like Alzheimer's .

Q & A

What are the critical considerations for synthesizing 5-(Methylamino)-N-Boc-pentanamine while preserving Boc group integrity?

Answer:

The Boc (tert-butoxycarbonyl) group is prone to cleavage under acidic conditions. To maintain its integrity:

- Use mild deprotection agents (e.g., TFA in dichloromethane) and avoid prolonged exposure to acidic environments.

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to detect premature deprotection.

- Reference Boc-protected analogs in (e.g., 42492-57-9, 124073-08-1) to optimize reaction conditions .

How can conflicting NMR data (e.g., chemical shift discrepancies) be resolved during structural characterization?

Answer:

- Compare experimental NMR spectra with NIST-standardized data ( ) for similar Boc-protected amines.

- Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals, particularly for methylamino and Boc carbamate protons.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

What methodologies minimize side reactions during methylamino group introduction?

Answer:

- Employ reductive amination with NaBH3CN or catalytic hydrogenation to avoid over-alkylation.

- Use inert atmospheres (N2/Ar) to prevent oxidation of the methylamino group.

- Reference ’s patent protocol for analogous morpholine-methylamino synthesis, adjusting stoichiometry and temperature .

How should stability studies be designed to assess degradation under varying pH and temperature?

Answer:

- Use accelerated stability testing: incubate the compound in buffers (pH 1–12) at 40–60°C, sampling at intervals for LC-MS analysis.

- Monitor Boc deprotection (via tert-butyl group loss) and methylamino oxidation (e.g., nitrosamine formation).

- Apply surface adsorption principles from to evaluate stability on glassware or reaction vessels .

What computational tools predict the reactivity of the methylamino group in nucleophilic reactions?

Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map nucleophilic attack sites.

- Compare with methylamino-containing pesticides in (e.g., flurtamone) to infer reactivity patterns .

How can batch-to-batch yield discrepancies in synthesis be systematically addressed?

Answer:

- Analyze impurities via HPLC-MS; cross-reference purity data from (e.g., N-Boc-N-methylbutane-1,4-diamine) to identify common byproducts.

- Optimize purification using gradient flash chromatography or recrystallization in non-polar solvents.

- Document reaction parameters (e.g., stirring rate, solvent purity) to isolate variability sources .

What analytical strategies differentiate Boc-protected intermediates from deprotected byproducts?

Answer:

- Use FT-IR to detect Boc carbonyl stretches (~1680–1720 cm⁻¹).

- Confirm via ¹³C NMR (Boc carbonyl at ~155 ppm; tert-butyl carbons at ~28–30 ppm).

- Reference NIST data ( ) for spectral benchmarking .

How can metabolic pathways for this compound be predicted in preclinical studies?

Answer:

- Use in vitro microsomal assays (human/rat liver microsomes) to identify phase I metabolites (e.g., oxidative deamination).

- Compare with structural analogs in (e.g., S2200 derivatives) to infer hydrolysis or conjugation pathways .

What are the risks of methylamino group oxidation during storage, and how are they mitigated?

Answer:

- Oxidation to nitrosamines is a key risk. Store under inert gas (argon) at –20°C in amber vials.

- Add antioxidants (e.g., BHT) to solutions and confirm stability via periodic LC-MS checks.

How do solvent polarity and proticity affect Boc-deprotection kinetics?

Answer:

- Protic solvents (e.g., methanol) accelerate acid-catalyzed deprotection.

- Use aprotic solvents (e.g., DCM) for controlled deprotection. Quantify kinetics via UV-Vis monitoring of released CO2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.